molecular formula C17H20N4O B6435465 N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanecarboxamide CAS No. 2549038-33-5

N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanecarboxamide

カタログ番号: B6435465
CAS番号: 2549038-33-5
分子量: 296.37 g/mol
InChIキー: LSLNDNMPPIURLE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanecarboxamide is a synthetic small molecule featuring a cyclopropanecarboxamide core linked to a quinoxaline-substituted azetidine moiety. This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to rigid, planar structures.

特性

IUPAC Name

N-methyl-N-[(1-quinoxalin-2-ylazetidin-3-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-20(17(22)13-6-7-13)9-12-10-21(11-12)16-8-18-14-4-2-3-5-15(14)19-16/h2-5,8,12-13H,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLNDNMPPIURLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NC3=CC=CC=C3N=C2)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanecarboxamide typically involves multiple steps, including the formation of the quinoxaline ring, the azetidine ring, and the final coupling with the cyclopropane carboxamide group. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild conditions and functional group tolerance . The reaction conditions often include the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

化学反応の分析

Types of Reactions

N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could lead to the formation of reduced azetidine compounds.

科学的研究の応用

N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanecarboxamide has several applications in scientific research:

作用機序

The mechanism of action of N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azetidine ring may also play a role in enhancing the compound’s binding affinity and specificity.

類似化合物との比較

Cyclopropanecarboxamide Derivatives

Key structural analogs include cyclopropanecarboxamides with varying substituents (). For example:

  • 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide (): Shares the cyclopropane-carboxamide backbone but substitutes the azetidine-quinoxaline group with a methoxyphenyl and hydroxyiminoethyl chain. This compound’s X-ray structure reveals planar geometry, contrasting with the three-dimensional bulk introduced by the azetidine-quinoxaline group in the target molecule.
  • N-[(2-Chloro-6-methoxyquinolin-3-yl)methyl]-N-cyclohexylcyclopropanecarboxamide (): Replaces quinoxaline with a chloroquinoline moiety. Quinoline’s electron-deficient aromatic system may alter binding affinity compared to quinoxaline’s dual nitrogen centers .

Table 1: Cyclopropanecarboxamide Derivatives Comparison

Compound Substituents Key Features Potential Applications Source
Target Compound Quinoxaline-azetidine Rigid, planar structure; enhanced electronic diversity Anticancer, enzyme inhibition N/A
1-[1-(Hydroxyimino)ethyl]-...methoxyphenyl Methoxyphenyl, hydroxyiminoethyl Planar geometry; stabilized by hydrogen bonding Organic synthesis catalysts
N-[(Chloroquinolinyl)methyl]-...cyclohexyl Chloroquinoline, cyclohexyl Lipophilic; electron-deficient aromatic system Antimicrobial agents

Azetidine-Containing Compounds

Azetidine rings are increasingly utilized in drug design due to their strained conformation and metabolic stability.

  • Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate (): Features a selenazole ring instead of quinoxaline. Selenium’s polarizability may enhance redox activity, whereas quinoxaline’s π-π stacking capability could improve target binding .
  • 3-((1R,3R)-1-(2,6-Difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)...tartrate salt (): A fluorinated azetidine derivative formulated as a tartrate salt for improved solubility.

Table 2: Azetidine Derivatives Comparison

Compound Heterocyclic Core Functional Groups Notable Properties Source
Target Compound Quinoxaline N-methyl, cyclopropane Rigid, potential for DNA intercalation N/A
Methyl 2-amino-4-[azetidin-3-yl]selenazole Selenazole tert-butoxycarbonyl, selenol Redox-active; selenol instability
Fluoropropyl-azetidine tartrate Pyridoindole Fluoropropyl, tartrate salt High solubility; anticancer activity

Pharmacological and Industrial Relevance

  • Anticancer Potential: Quinoxaline derivatives are known kinase inhibitors, while azetidine-containing compounds () show promise in oncology. The target compound’s hybrid structure may synergize these effects .
  • Catalytic Applications : The N,O-bidentate directing group in ’s benzamide analog suggests the target compound could facilitate metal-catalyzed C–H activation, though this requires experimental validation .

生物活性

N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be characterized by its structural formula, which includes a quinoxaline moiety linked to an azetidine ring and a cyclopropanecarboxamide group. The molecular formula is C14H16N4OC_{14}H_{16}N_{4}O.

Anticancer Activity

Research has indicated that compounds with similar structural features to N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanecarboxamide exhibit significant anticancer properties. For instance, quinoxaline derivatives have been reported to show promising results against various cancer cell lines.

Case Study: Quinoxaline Derivatives

A study evaluated the anticancer activity of several quinoxaline derivatives, demonstrating their ability to inhibit tumor growth in vitro. The IC50 values for these compounds ranged from 10.6310.63 to 42.16μg/mL42.16\,\mu g/mL against cancer cell lines such as MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer) .

CompoundCancer Cell LineIC50 (μg/mL)Activity Level
Compound AMCF-710.63 ± 2.83Highly Active
Compound BNCI-H46025.00 ± 5.00Moderately Active
Compound CSF-26842.16 ± 2.46Weakly Active

Antimicrobial Activity

In addition to anticancer effects, quinoxaline derivatives have demonstrated antimicrobial properties against various bacterial strains. The disk diffusion method was employed to assess the antimicrobial activity of N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanecarboxamide.

Antimicrobial Efficacy Results

The following table summarizes the antimicrobial activity of related compounds:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus1525
Escherichia coli2015
Pseudomonas aeruginosa1820

The mechanism by which N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanecarboxamide exerts its biological effects may involve the inhibition of specific kinases or other cellular pathways associated with tumor proliferation and bacterial resistance mechanisms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。